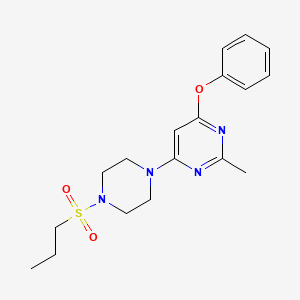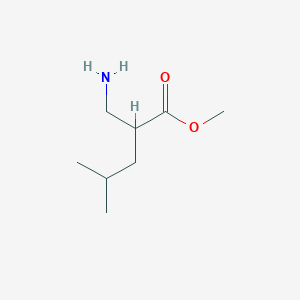![molecular formula C21H27N5O2 B2500345 (4-(4-(Dimethylamino)benzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone CAS No. 2034587-09-0](/img/structure/B2500345.png)
(4-(4-(Dimethylamino)benzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(4-(Dimethylamino)benzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone is a useful research compound. Its molecular formula is C21H27N5O2 and its molecular weight is 381.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie und Medikamentenentwicklung
Die einzigartige Struktur der Verbindung deutet auf ein Potenzial als Medikamentenkandidat hin. Forscher untersuchen ihre pharmakologischen Eigenschaften, wie z. B. die Bindungsaffinität zu bestimmten Rezeptoren, die metabolische Stabilität und die Toxizität. Sie könnte als Gerüst für die Entwicklung neuer Medikamente dienen, die auf verschiedene Krankheiten abzielen, darunter Krebs, neurologische Erkrankungen und Infektionskrankheiten .
Antibakterielle Mittel
Aufgrund der heterozyklischen Natur der Verbindung kann sie eine antibakterielle Wirkung aufweisen. Wissenschaftler untersuchen ihre Fähigkeit, das Wachstum von Bakterien zu hemmen, was möglicherweise zu neuen Antibiotika führt. Die Strukturmerkmale der Verbindung können modifiziert werden, um ihre Wirksamkeit gegen bestimmte Bakterienstämme zu verbessern .
Antifungalmittel
Isoxazolonderivate, wie das in Frage stehende, haben antifungale Eigenschaften gezeigt. Forscher untersuchen ihre Auswirkungen auf Pilzerreger mit dem Ziel, wirksame Behandlungen für Pilzinfektionen zu entwickeln. Der Wirkmechanismus und die Selektivität der Verbindung gegenüber Pilzen sind entscheidende Forschungsgebiete .
Antikrebsmittel
Das Potenzial der Verbindung als Antikrebsmittel rechtfertigt die Erforschung. Forscher beurteilen ihre Zytotoxizität gegenüber Krebszelllinien, untersuchen ihren Wirkmechanismus (z. B. Induktion der Apoptose) und optimieren ihre Struktur für eine verbesserte Wirksamkeit. Isoxazolonderivate haben sich in präklinischen Studien als vielversprechend erwiesen .
Agrochemische Anwendungen
Isoxazolonbasierte Verbindungen werden in der Landwirtschaft als Fungizide und Insektizide eingesetzt. Die Untersuchung der pestiziden Eigenschaften der Verbindung könnte zur Entwicklung umweltfreundlicher Alternativen für den Pflanzenschutz führen. Forscher bewerten ihre Wirksamkeit gegen Schädlinge und ihre Auswirkungen auf Nicht-Zielorganismen .
Materialwissenschaft und Katalyse
Die Synthese von Isoxazolonderivaten beinhaltet häufig Katalysatoren. Forscher untersuchen die Verwendung von Silber-Nanopartikeln, die auf Materialien wie Al₂O₃, CeO₂ und MgO getragen werden, für eine effiziente und nachhaltige Synthese. Diese Katalysatoren ermöglichen Ansätze der grünen Chemie, verbessern die Ausbeuten und minimieren Abfall .
Wirkmechanismus
Target of action
Many drugs containing a piperazine ring are known to interact with serotonin and dopamine receptors . The indole-like structure is a key feature of many bioactive compounds and can bind with high affinity to multiple receptors .
Mode of action
The exact mode of action would depend on the specific targets of the compound. For instance, if the compound targets serotonin receptors, it might act as an agonist or antagonist, modulating the activity of these receptors .
Biochemical pathways
The affected pathways would depend on the specific targets of the compound. If the compound targets serotonin receptors, it could impact serotonin signaling pathways .
Pharmacokinetics
The ADME properties of the compound would depend on various factors, including its chemical structure and the characteristics of the target tissues. Piperazine derivatives are generally well absorbed and widely distributed in the body .
Result of action
The molecular and cellular effects of the compound would depend on its mode of action and the specific biochemical pathways it affects .
Action environment
Various factors can influence the action, efficacy, and stability of the compound, including pH, temperature, presence of other substances, and individual patient characteristics .
Eigenschaften
IUPAC Name |
[4-(dimethylamino)phenyl]-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O2/c1-23(2)17-8-6-16(7-9-17)20(27)24-11-13-25(14-12-24)21(28)18-15-22-26-10-4-3-5-19(18)26/h6-9,15H,3-5,10-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNGMTHUREZAFGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=C4CCCCN4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-[(4-cyclohexylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2500263.png)
![1-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one](/img/structure/B2500264.png)
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(1-phenylethyl)oxalamide](/img/structure/B2500265.png)
![Ethyl 3-((4-methylpiperidin-1-yl)sulfonyl)benzo[b]thiophene-2-carboxylate](/img/structure/B2500267.png)
![Acetic acid;2-[(E)-ethylideneamino]guanidine](/img/structure/B2500268.png)

![2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(6-morpholinopyrimidin-4-yl)acetamide](/img/structure/B2500272.png)
methyl}carbamate](/img/structure/B2500273.png)
![1-{4-[(4-Aminophenyl)methyl]piperazin-1-yl}ethan-1-one](/img/structure/B2500274.png)

![4-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-methylsulfanylbenzoic acid](/img/structure/B2500278.png)
![2-[(cyanomethyl)sulfanyl]-N-(2-methoxyethyl)-4-oxo-3-(2-phenylethyl)-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2500279.png)

![N-[(1-ethylpyrrolidin-2-yl)methyl]urea](/img/structure/B2500284.png)
